8-Amino-cyclic amp
CAS No.: 30685-40-6
Cat. No.: VC1619036
Molecular Formula: C10H13N6O6P
Molecular Weight: 344.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30685-40-6 |
---|---|
Molecular Formula | C10H13N6O6P |
Molecular Weight | 344.22 g/mol |
IUPAC Name | (4aR,6R,7R,7aS)-6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Standard InChI | InChI=1S/C10H13N6O6P/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H2,12,15)(H,18,19)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1 |
Standard InChI Key | XKAQQTTUGGGUIZ-UUOKFMHZSA-N |
Isomeric SMILES | C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N)N)O)OP(=O)(O1)O |
SMILES | C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N)N)O)OP(=O)(O1)O |
Canonical SMILES | C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N)N)O)OP(=O)(O1)O |
Introduction
Structure and Chemical Properties
Molecular Structure
The molecular structure of 8-Amino-cAMP shares fundamental similarities with other cAMP derivatives. While specific structural data for 8-Amino-cAMP is limited in current literature, its structure can be inferred based on related compounds. Like 8-Bromo-cAMP, 8-Amino-cAMP maintains the characteristic phosphodiester bond between the 3' and 5' positions of the ribose sugar, forming the cyclic structure that defines this class of compounds . The distinguishing feature is the amino group at position 8 of the adenine ring, replacing the hydrogen atom found in unmodified cAMP.
Physical Properties
The physical properties of 8-Amino-cAMP can be compared with structurally similar compounds to provide context. For instance, 8-Bromo-cAMP has a molecular weight of 408.10 g/mol , while 8-(Methylthio)cyclic 3',5'-adenosine monophosphate has a molecular weight of 375.30 g/mol . The molecular weight of 8-Amino-cAMP would be expected to differ from these values, reflecting the replacement of either the bromo or methylthio group with the amino group.
Comparison with Related Compounds
Understanding the properties of 8-Amino-cAMP is facilitated by comparison with well-characterized cAMP derivatives. Table 1 presents a comparison of 8-Amino-cAMP with related compounds, highlighting their structural differences and known properties.
Table 1: Comparison of 8-Amino-cAMP with Related cAMP Derivatives
Biological Functions
Role in cAMP Signaling Pathway
The cAMP signaling pathway involves several key components, including adenylyl cyclase (which synthesizes cAMP from ATP), phosphodiesterases (which degrade cAMP), and effector proteins such as protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPAC) . As a derivative of cAMP, 8-Amino-cAMP likely interacts with these components of the signaling pathway, potentially with different binding affinities or functional effects compared to unmodified cAMP.
The cyclic AMP signaling pathway regulates numerous cellular processes, playing crucial roles in cell growth, differentiation, gene transcription, and protein expression . Modifications to the cAMP structure, such as the addition of an amino group at position 8, can alter how the molecule interacts with components of this pathway, potentially leading to selective effects on specific downstream processes.
Interaction with Target Proteins
cAMP derivatives interact with various target proteins, including regulatory proteins like EPAC1 and EPAC2, which are guanine nucleotide exchange factors (GEFs) for the Ras GTPase homologues, Rap1 and Rap2 . These proteins activate Rap independently of the classical cAMP-sensing enzyme, protein kinase A (PKA) .
Research on similar compounds has identified molecules with selective effects on these targets. For example, certain small molecules have been found to have partial agonist properties towards EPAC1, leading to activation of EPAC1 in the absence of cAMP and inhibition of GEF activity in the presence of cAMP . 8-Amino-cAMP might exhibit similar selective interactions with cAMP-binding proteins, potentially resulting in unique biological effects.
Cellular Effects
The 8-amino derivative of cyclic AMP has been reported to have cytotoxic effects in rat hepatoma cell lines and human breast cancer cell lines . This suggests potential anticancer properties, which may be mediated through mechanisms similar to those of related compounds. For context, 8-Amino-adenosine, a related but distinct compound, has been shown to inhibit both RNA and DNA synthesis in multiple myeloma cells, leading to cell death .
Pharmacological Properties
Metabolism and Bioavailability
While specific data on the metabolism of 8-Amino-cAMP is limited, insights can be drawn from similar compounds. For instance, 8-Bromo-cAMP is known to be resistant to degradation by cyclic AMP phosphodiesterase, which typically hydrolyzes cAMP to AMP . This resistance to enzymatic degradation may lead to prolonged activity in biological systems, a property that 8-Amino-cAMP might share due to its structural modification at position 8 of the adenine ring.
Mechanisms of Action
The potential mechanisms of action of 8-Amino-cAMP likely involve interaction with cAMP-binding proteins and possible effects on cellular metabolism. Research on 8-Amino-adenosine provides some context: this compound is metabolized to its triphosphate form (8-NH₂-ATP) in multiple myeloma cells, accumulating to high concentrations and corresponding with a decrease in endogenous ATP levels . This metabolic disruption leads to inhibition of both RNA and DNA synthesis, contributing to its cytotoxic effects .
If 8-Amino-cAMP has similar metabolic properties, it might act through related mechanisms, potentially involving disruption of cellular energy metabolism and inhibition of nucleic acid synthesis. The specific mechanisms would depend on how the compound is processed within cells and which cellular targets it affects.
Resistance to Degradation
Like other modified cAMP derivatives, 8-Amino-cAMP may exhibit resistance to degradation by phosphodiesterases due to its structural modification. 8-Bromo-cAMP, for example, is described as "resistant to degradation by cyclic AMP phosphodiesterase" , a property that contributes to its prolonged activity in biological systems. The amino group at position 8 in 8-Amino-cAMP might confer similar resistance to enzymatic degradation, potentially enhancing its stability and duration of action.
Therapeutic Applications
Other Clinical Applications
Beyond cancer treatment, compounds that modulate the cAMP signaling pathway have potential applications in various clinical contexts. The cAMP pathway is involved in numerous physiological processes, and targeted modulation could be therapeutic in conditions ranging from inflammatory diseases to neurological disorders.
For example, cAMP-elevating agents like forskolin, which activates adenylyl cyclase, have been shown to affect the expression of inflammatory factors modulated via a cAMP-dependent pathway . This suggests potential applications for cAMP derivatives in the treatment of inflammatory conditions.
Comparison with Other cAMP Derivatives
Table 2: Potential Therapeutic Applications of 8-Amino-cAMP and Related Compounds
Research Findings and Clinical Studies
In Vitro Studies
While direct research on 8-Amino-cAMP is limited, studies on related compounds provide valuable insights. Research on 8-Amino-adenosine in multiple myeloma cells has demonstrated concentration-dependent metabolism to its triphosphate form, with a maximal accumulation of 5,800 μmol/L observed at 30 μmol/L of the drug after 4 hours of treatment . This accumulation corresponded with a dose-dependent decrease in endogenous ATP levels, reducing to 25% of control values at the highest concentration tested .
Time-course studies with 10 μmol/L 8-Amino-adenosine showed that the triphosphate form accumulated to over 8,000 μmol/L by 6 hours, followed by a decrease likely attributable to cell death caused by the compound . These metabolic effects were accompanied by profound inhibition of both RNA and DNA synthesis, as measured by incorporation of radiolabeled precursors .
Table 3: Metabolic Effects of 8-Amino-adenosine in Multiple Myeloma Cells
Treatment Condition | 8-NH₂-ATP Accumulation | Effect on Endogenous ATP | Effect on Nucleic Acid Synthesis |
---|---|---|---|
30 μmol/L, 4 hours | 5,800 μmol/L | Reduced to 25% of control | Not specified |
10 μmol/L, 6 hours | >8,000 μmol/L | Progressive decrease | Profound inhibition of both RNA and DNA synthesis |
10 μmol/L, 12 hours | ~2,500 μmol/L | Approaching 0% of control | Profound inhibition of both RNA and DNA synthesis |
Clinical Trials
There is no information available on clinical trials involving 8-Amino-cAMP. The development of this compound for clinical applications would require extensive preclinical research to establish its safety and efficacy profiles before advancing to human trials.
Methods of Detection and Analysis
Analytical Techniques
Several analytical techniques could be applied to the detection and analysis of 8-Amino-cAMP, based on methods used for similar compounds and components of the cAMP signaling pathway:
High-Performance Liquid Chromatography (HPLC) has been used to detect phosphorylated and non-phosphorylated peptides at an absorbance of 214 nm . This method could potentially be adapted for the detection and quantification of 8-Amino-cAMP. The combination of HPLC with mass spectrometry (HPLC-MS) offers additional advantages, combining "the high separation capability of chromatography with the high selectivity and high sensitivity of mass spectrometry," providing "rapid analysis and amenability to automation" .
Quantification Methods
Several methods have been developed for the quantification of cAMP and its derivatives, which could be adapted for 8-Amino-cAMP. These include enzyme kinetic methods and luminescence-based, high-throughput screening methods .
In luminescence-based methods, cyclic nucleotides bind to the inactive protein kinase A (PKA) holoenzyme, causing the regulatory subunits to undergo a conformational change that releases the catalytic subunits . These free catalytic subunits then catalyze the phosphorylation of a PKA substrate, consuming ATP in the process . The remaining ATP level can be measured using a luciferase reaction, providing an indirect measure of phosphodiesterase activity and, by extension, cyclic nucleotide levels .
Table 4: Analytical Methods for Detection and Quantification of cAMP Derivatives
Method | Application | Advantages | Limitations |
---|---|---|---|
HPLC | Separation and detection of nucleotides | High separation capability | May require additional detection methods for optimal sensitivity |
HPLC-MS | Identification and quantification | High selectivity and sensitivity; rapid analysis; amenable to automation | Complex instrumentation; higher cost |
Luminescence-based assays | High-throughput screening | Amenable to automation; high sensitivity | Indirect measurement; potential for interference |
Enzyme kinetic assays | Measurement of PDE activity | Direct functional assessment | May be less amenable to high-throughput formats |
Future Perspectives
Research Gaps
Significant research gaps exist in our understanding of 8-Amino-cAMP. These include detailed characterization of its physical and chemical properties, specific interactions with components of the cAMP signaling pathway, comprehensive evaluation of its biological effects in various cell types and tissues, and assessment of its pharmacokinetic and pharmacodynamic profiles.
Addressing these gaps would provide a more complete understanding of 8-Amino-cAMP and its potential applications. Future research should focus on direct studies of this compound, rather than relying on extrapolation from related compounds, to fully elucidate its unique properties and effects.
Challenges and Opportunities
The development of 8-Amino-cAMP as a therapeutic agent faces several challenges, including ensuring adequate stability and bioavailability, optimizing selectivity for specific targets, minimizing off-target effects and toxicity, and developing effective delivery systems.
These challenges also present opportunities for innovation in drug development and delivery strategies. The unique properties of 8-Amino-cAMP, particularly if it shares the dual inhibition of RNA and DNA synthesis observed with related compounds , represent a promising avenue for development in the treatment of cancer and potentially other conditions.
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